molecular formula C12H24N2O2 B2859520 (S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate CAS No. 1286207-19-9

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate

Cat. No.: B2859520
CAS No.: 1286207-19-9
M. Wt: 228.336
InChI Key: ZAKSXYZRRWKMGM-JTQLQIEISA-N
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Description

“(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate” is likely a complex organic compound. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two carbamate groups, which are organic compounds derived from carbamic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical characteristics of pyrrolidines and carbamates, including the potential for hydrogen bonding and dipole-dipole interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidines can participate in a variety of reactions, including substitutions and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Synthesis and Process Development

A practical and scalable synthesis of a related compound, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was developed. This synthesis involved a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the target product with high purity and yield (Li et al., 2012).

Crystal Structure and Hydrogen Bonding

Crystals of a tert-butyl derivative were studied, revealing the orientation of the carbamate and amide, contributing to the molecule's electric dipole moment. This study highlights the molecular structure's columnar stacking and interaction patterns (Baillargeon et al., 2014).

Anticancer and Antimicrobial Properties

Research into palladium, gold, and silver N-heterocyclic carbene complexes, including tert-butyl derivatives, demonstrated potent anticancer and antimicrobial properties. This study presents significant biomedical insights, especially in the field of metallopharmaceuticals (Ray et al., 2007).

Synthesis of Drug Intermediates

An efficient process was designed for synthesizing drug intermediates starting from itaconic acid ester. This synthesis approach is notable for being simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

Thermal Analysis

A study on the thermodynamic properties of a similar N-tert-butyloxycarbonylated compound provided valuable data on its heat capacities and thermodynamic functions, important for understanding the compound's stability and reactivity (Zeng et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its interactions with biological targets, or developing new methods for its synthesis .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)14-7-6-10(8-14)13-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKSXYZRRWKMGM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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